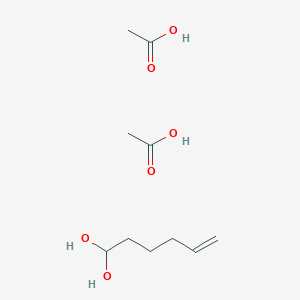

Acetic acid;hex-5-ene-1,1-diol

CAS No.: 142564-04-3

Cat. No.: VC16820904

Molecular Formula: C10H20O6

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 142564-04-3 |

|---|---|

| Molecular Formula | C10H20O6 |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | acetic acid;hex-5-ene-1,1-diol |

| Standard InChI | InChI=1S/C6H12O2.2C2H4O2/c1-2-3-4-5-6(7)8;2*1-2(3)4/h2,6-8H,1,3-5H2;2*1H3,(H,3,4) |

| Standard InChI Key | INRLRPQAZYMFEH-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.CC(=O)O.C=CCCCC(O)O |

Introduction

Structural and Molecular Characteristics

Acetic acid;hex-5-ene-1,1-diol integrates three functional groups: a carboxylic acid (acetic acid), a vicinal diol (1,1-diol), and an internal alkene (hex-5-ene). The molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol. Key structural features include:

-

Carboxylic acid group: Provides acidity (pKa ≈ 4.76) and participates in esterification or condensation reactions .

-

1,1-Diol moiety: Adjacent hydroxyl groups enable chelation and hydrogen bonding, influencing solubility and coordination chemistry .

-

Alkene functionality: The hex-5-ene double bond (C=C) at position 5 allows for addition reactions (e.g., hydrogenation, epoxidation) and metathesis.

The compound’s stereoelectronic properties are defined by the conjugation between the alkene and hydroxyl groups, which stabilizes transition states in nucleophilic reactions. Comparative analysis with structurally related compounds highlights its uniqueness (Table 1).

Table 1: Structural analogs of acetic acid;hex-5-ene-1,1-diol

Synthesis Methodologies

Direct Esterification of Hex-5-ene-1,1-diol

The most common synthesis route involves esterifying hex-5-ene-1,1-diol with acetic anhydride under acidic catalysis (e.g., H₂SO₄). Reaction conditions typically involve refluxing at 80–100°C for 6–8 hours, yielding >85% purity. Side products, such as diacetylated derivatives, are minimized using stoichiometric acetic anhydride.

Alkene-Functionalized Diol Preparation

An alternative method employs Grignard reagents to introduce the alkene moiety. Starting from 1,1-diol precursors, treatment with allyl magnesium bromide in tetrahydrofuran (THF) at 0°C generates the hex-5-ene backbone, followed by acetic acid quenching . This approach achieves 70–75% yield but requires stringent moisture control .

Industrial-Scale Production

Batch reactors using heterogeneous catalysts (e.g., Amberlyst-15) enable continuous esterification at 120°C and 3 atm, achieving 90% conversion with minimal byproducts. Process optimization focuses on catalyst recycling and energy efficiency.

Physicochemical Properties

Experimental data for acetic acid;hex-5-ene-1,1-diol reveal the following characteristics:

-

Boiling point: 285–290°C (decomposes above 250°C)

-

Solubility: Miscible with polar aprotic solvents (e.g., DMSO, DMF); insoluble in alkanes

-

Thermal stability: Dehydration occurs at >200°C, forming anhydrides and unsaturated ketones.

Spectroscopic profiles include:

-

IR: Broad O-H stretch (3200–3500 cm⁻¹), C=O stretch (1710 cm⁻¹), and C=C stretch (1640 cm⁻¹) .

-

¹³C NMR: Peaks at δ 170.5 (carboxylic carbon), δ 125–130 (alkene carbons), and δ 60–65 (diol carbons) .

Reactivity and Functional Applications

Organic Synthesis

The compound serves as a versatile building block:

-

Esterification: Reacts with alcohols to form mixed esters, useful in fragrance formulations .

-

Oxidation: Selective oxidation of the diol to ketones using Jones reagent (CrO₃/H₂SO₄).

-

Metathesis: The alkene undergoes ring-closing metathesis with Grubbs catalyst to form cyclic ethers.

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume